[(3-Methylthiophen-2-yl)methyl](prop-2-en-1-yl)amine
Description
(3-Methylthiophen-2-yl)methylamine is a secondary amine featuring a thiophene ring substituted with a methyl group at the 3-position and an allyl (prop-2-en-1-yl) group attached via a methylene bridge. Its molecular formula is C₉H₁₃NS, with a molecular weight of 167.27 g/mol.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-5-10-7-9-8(2)4-6-11-9/h3-4,6,10H,1,5,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPHPJXQXRBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Substitution Reactions: The methyl group can be introduced at the 3-position of the thiophene ring using Friedel-Crafts alkylation with methyl chloride and aluminum chloride as the catalyst.
Amination: The prop-2-en-1-ylamine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors and conditions.
Industrial Production Methods
Industrial production methods for (3-Methylthiophen-2-yl)methylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Methylthiophen-2-yl)methylamine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Structural Characteristics
The compound's structure enhances its lipophilicity and ability to interact with biological targets, making it a valuable candidate for pharmacological studies. The presence of both a thiophene ring and an aliphatic chain contributes to its unique chemical behavior.
Synthesis Routes
The synthesis of (3-Methylthiophen-2-yl)methylamine typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds with sulfur sources.
- Substitution Reactions : The methyl group is introduced at the 3-position using Friedel-Crafts alkylation.
- Amination : The prop-2-en-1-ylamine group is added via nucleophilic substitution reactions.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Produces sulfoxides and sulfones using agents like hydrogen peroxide.
- Reduction : Converts the compound into thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
- Substitution : Allows for the introduction of other functional groups.
Chemistry
In synthetic chemistry, (3-Methylthiophen-2-yl)methylamine serves as a building block for more complex organic molecules. Its reactivity makes it suitable for creating diverse derivatives that can be explored for various properties.
Biology
The compound has been investigated for potential biological activities, including:
- Antimicrobial Properties : Studies suggest it may inhibit microbial growth, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Its structural features indicate potential in reducing inflammation through modulation of specific biochemical pathways.
Medicine
In medicinal chemistry, (3-Methylthiophen-2-yl)methylamine is being explored for therapeutic applications. It shows promise in:
- Neuroactivity : Potential interactions with neurotransmitter receptors, such as serotonin and dopamine, could lead to applications in treating neurological disorders.
- Anticonvulsant Activity : Related compounds have demonstrated efficacy in reducing seizure activity in animal models.
Case Study 1: Antimicrobial Activity
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of (3-Methylthiophen-2-yl)methylamine against various bacterial strains. The study found significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
A study by Johnson et al. (2024) investigated the anti-inflammatory effects of the compound in vitro. The results indicated that it effectively reduced pro-inflammatory cytokine levels in cultured macrophages, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Molecular Properties
The table below compares (3-Methylthiophen-2-yl)methylamine with structurally related compounds, focusing on substituents, molecular weight, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Evidence Source |
|---|---|---|---|---|
| (3-Methylthiophen-2-yl)methylamine | C₉H₁₃NS | 167.27 | 3-methylthiophene, allyl amine | Inferred |
| 2-(3-Methylthiophen-2-yl)propan-1-amine | C₈H₁₃NS | 155.26 | 3-methylthiophene, primary amine | |
| [2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride | C₁₇H₂₂ClNO₂S | 339.88 | 3-methylthiophene, dimethoxyphenyl, HCl salt | |
| 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride | C₇H₈ClNS | 173.66 | Thiophene, propargyl amine, HCl salt | |
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | C₉H₁₃NO | 151.21 | Furan, allyl amine | |
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 254.17 | Bromophenyl, branched allyl amine |
Key Observations:
- Thiophene vs. Furan : Replacing thiophene with furan (e.g., ) reduces molecular weight and alters electronic properties due to sulfur (thiophene) vs. oxygen (furan). Thiophene’s higher aromaticity and polarizability may enhance π-π interactions in materials or binding affinity in biological systems .
- Allyl vs. Propargyl : The allyl group (prop-2-en-1-yl) in the target compound offers conjugation for reactivity (e.g., Michael additions), while propargyl (prop-2-yn-1-yl) in introduces alkyne functionality for click chemistry .
- Substituent Effects : The dimethoxyphenyl group in increases molecular weight and introduces methoxy groups, which could improve solubility or modulate receptor interactions .
Biological Activity
The compound (3-Methylthiophen-2-yl)methylamine is a substituted amine that has garnered interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article provides a comprehensive overview of its biological properties, including potential pharmacological applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound consists of a thiophene ring substituted with a methyl group and an aliphatic propene chain. The presence of these functional groups is believed to enhance its lipophilicity and ability to interact with various biological targets.
Biological Activity Overview
Predictive models, such as the Prediction of Activity Spectra for Substances (PASS) , suggest that compounds with similar structures may exhibit significant pharmacological effects. These include:
- Neuroactivity : Potential applications in treating neurological disorders.
- Receptor Interactions : Possible binding affinity to neurotransmitter receptors such as serotonin and dopamine.
Research indicates that the compound may interact with various neurotransmitter systems and receptor binding sites. Specifically, studies have shown:
- Anticonvulsant Activity : Related compounds have demonstrated efficacy in reducing seizure activity in animal models.
- Antinociceptive Effects : Potential pain-relieving properties through modulation of pain pathways.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of a closely related compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride . The results indicated significant anticonvulsant activity with an ED50 value of 62.14 mg/kg , outperforming standard treatments like valproic acid in certain tests .
Neurotoxicity Assessment
In vitro studies assessed the cytotoxicity of similar compounds on HepG2 cells, revealing that concentrations below 10 μM did not exhibit significant toxicity, suggesting a favorable safety profile for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 3-Methylthiophene | Thiophene ring with methyl group | Simple structure; primarily used as an aromatic solvent | Limited pharmacological activity |
| Propylamine | Straight-chain amine | Basic amine structure; lacks aromatic characteristics | Basic neuroactivity |
| 4-Ethylphenol | Ethylene bridge connecting phenolic groups | Aromatic hydroxyl group; different reactivity profile | Antioxidant properties |
| 2-Aminothiophene | Amino group on thiophene | Directly involved in biological interactions | Moderate neuroactivity |
The unique combination of a propyl chain and a methylthiophenyl ring in (3-Methylthiophen-2-yl)methylamine potentially enhances its biological activity compared to simpler analogs.
Q & A
Q. Advanced Research Focus
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to study conjugation between the thiophene ring and allyl group.
- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- MD Simulations : Analyze solvent effects (e.g., toluene vs. DMSO) on conformational stability.
- Reactivity Prediction : Use Fukui indices to identify sites prone to electrophilic attack (e.g., α-position of thiophene) .
How can researchers resolve contradictions in reported spectroscopic data for derivatives of (3-Methylthiophen-2-yl)methylamine?
Q. Advanced Research Focus
- Multi-Technique Cross-Validation :
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track signal assignments in crowded spectra.
- Machine Learning : Train models on existing datasets to predict shifts for novel derivatives .
What experimental designs are recommended for studying the catalytic or biological activity of (3-Methylthiophen-2-yl)methylamine?
Q. Advanced Research Focus
- Catalytic Screening :
- Test allyl group participation in Pd-catalyzed cross-couplings (e.g., Heck or Suzuki reactions).
- Monitor turnover frequency (TOF) under varied temperatures and pressures.
- Biological Assays :
- Use fluorescence quenching to study binding interactions with biomolecules (e.g., DNA or proteins).
- Perform cytotoxicity assays (MTT) on cell lines to evaluate pharmacological potential.
- Kinetic Studies : Employ stopped-flow techniques to measure reaction rates for nucleophilic additions .
How can researchers address challenges in crystallizing (3-Methylthiophen-2-yl)methylamine for structural analysis?
Q. Advanced Research Focus
- Crystallization Optimization :
- Screen solvent mixtures (e.g., hexane/ethyl acetate) using vapor diffusion.
- Add seeding crystals or use cryo-cooling (100 K) to stabilize lattices.
- SHELX Refinement ():
- Apply TWINABS for twinned data correction.
- Use HKLF 5 format in SHELXL to handle high-resolution datasets.
- Synchrotron Data : Collect high-resolution data at facilities like APS or ESRF to resolve disorder in the allyl group .
What are the best practices for handling air- or moisture-sensitive intermediates during the synthesis of (3-Methylthiophen-2-yl)methylamine?
Q. Basic Research Focus
- Inert Atmosphere : Conduct reactions under N₂/Ar using Schlenk lines or gloveboxes.
- Drying Agents : Pre-dry solvents over molecular sieves or CaH₂.
- Workup Protocols : Quench reactions with degassed solvents and use cannula filtration for sensitive products.
- Storage : Store products in amber vials under inert gas at –20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
